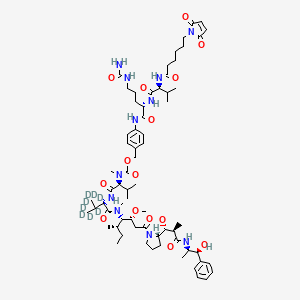

VcMMAE-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C68H105N11O15 |

|---|---|

Molecular Weight |

1324.7 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-2,3,4,4,4-pentadeuterio-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]butan-2-yl]carbamate |

InChI |

InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1/i4D3,5D3,41D,57D |

InChI Key |

NLMBVBUNULOTNS-OOJKOBQJSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Molecular Weight of VcMMAE-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides the molecular weight and associated chemical information for the deuterated drug-linker conjugate, VcMMAE-d8. This compound is an isotopic variant of VcMMAE, a key component in the development of Antibody-Drug Conjugates (ADCs). In this compound, eight hydrogen atoms have been replaced by deuterium.

Quantitative Data Summary

The key quantitative attributes of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 1324.68 g/mol | [1] |

| Molecular Formula | C68H97D8N11O15 | [1] |

Context and Significance

This compound is a specialized tool in ADC research and development. It comprises the potent anti-mitotic agent Monomethyl Auristatin E (MMAE), a tubulin inhibitor, connected to a linker system. This linker consists of a maleimidocaproyl (MC) group, a cathepsin-cleavable valine-citrulline (vc) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer.[1] The "-d8" designation indicates that eight hydrogen atoms within the MMAE payload have been substituted with deuterium, a stable isotope of hydrogen.

This isotopic labeling is crucial for various bioanalytical applications, such as its use as an internal standard in quantitative analysis by methods like LC-MS (Liquid Chromatography-Mass Spectrometry).[1][2] Deuteration can subtly alter the physicochemical properties of a molecule, which can be advantageous in pharmacokinetic studies to differentiate the administered compound from its non-deuterated counterparts.

As this guide focuses on a specific physicochemical property (molecular weight), detailed experimental protocols and signaling pathway diagrams are not applicable. The provided data is based on the established chemical structure and atomic weights of the constituent elements.

References

The Role of Deuterium Labeling in VcMMAE-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of deuterium labeling in VcMMAE-d8, a critical component in the development of antibody-drug conjugates (ADCs). This document will delve into the core applications of this compound, focusing on its well-established function as an internal standard in bioanalytical assays and exploring the theoretical potential for its use in modulating metabolic stability. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to support researchers in the field of oncology and ADC development.

Introduction to VcMMAE and the Significance of Deuterium Labeling

VcMMAE is a widely utilized drug-linker conjugate in the field of oncology. It consists of the potent antimitotic agent, monomethyl auristatin E (MMAE), attached to a monoclonal antibody (mAb) via a protease-cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB). Upon internalization of the ADC by a target cancer cell, the linker is cleaved by lysosomal enzymes, releasing free MMAE to induce cell cycle arrest and apoptosis.

Deuterium (²H or D), a stable isotope of hydrogen, has found significant application in pharmaceutical sciences. The substitution of hydrogen with deuterium can lead to a stronger chemical bond (C-D vs. C-H), which can, in some cases, slow down metabolic reactions involving the cleavage of that bond. This phenomenon is known as the kinetic isotope effect (KIE).[1][2]

In the context of VcMMAE, deuterium labeling, resulting in this compound, serves a crucial and well-documented primary purpose: its use as an internal standard for the accurate quantification of VcMMAE and its payload, MMAE, in complex biological matrices.[3][4][5][6] While the therapeutic application of the KIE to enhance the in vivo performance of this compound is a compelling concept, its practical implementation and benefits are not yet established in published literature.

Core Application: this compound as an Internal Standard in Bioanalysis

The accurate measurement of ADC components, including the conjugated drug, total antibody, and the released cytotoxic payload, is paramount for understanding their pharmacokinetics (PK), pharmacodynamics (PD), and overall safety and efficacy.[3][6] this compound, and more specifically its payload component d8-MMAE, is the gold standard internal standard for the bioanalysis of MMAE-containing ADCs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6]

The rationale for using a stable isotope-labeled internal standard is to correct for variability during sample preparation and analysis. Since this compound is chemically identical to VcMMAE, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the non-labeled analyte, allowing for precise ratiometric quantification.

Quantitative Bioanalytical Data

The following table summarizes typical parameters for the quantification of unconjugated MMAE using d8-MMAE as an internal standard in LC-MS/MS assays.

| Parameter | Typical Value/Range | Reference |

| Internal Standard | d8-MMAE | [3][5][6] |

| Analytical Method | LC-MS/MS | [3][5][6] |

| MRM Transitions (MMAE) | 718.5 -> 686.5 amu, 718.5 -> 152.1 amu | [3][5] |

| Lower Limit of Quantification (LLOQ) | 0.04 - 0.2 ng/mL | [5][6] |

| Dynamic Range | 0.04 - 10.0 ng/mL | [6] |

| Biological Matrices | Human Serum, Plasma, Cell Lysates, Tissue Homogenates | [3][5][6] |

Experimental Protocol: Quantification of Unconjugated MMAE in Biological Samples

This protocol outlines a general procedure for the quantification of unconjugated MMAE in biological samples using d8-MMAE as an internal standard.

Materials:

-

Biological matrix (e.g., plasma, cell lysate)

-

MMAE analytical standard

-

d8-MMAE internal standard solution (e.g., 1 ng/mL)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid (FA)

-

Water, LC-MS grade

-

LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 100 µL of biological sample (unknown, standard, or quality control), add a known amount of d8-MMAE internal standard solution (e.g., to a final concentration of 1 ng/mL).[3]

-

For cell samples, pellet the cells and lyse them, for instance, by adding ice-cold methanol followed by a freeze-thaw cycle.[3]

-

Precipitate proteins by adding a 2-fold volume of ice-cold ACN or MeOH.

-

Vortex and centrifuge at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase, such as 95:5 ACN/water with 0.1% formic acid.[3]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation using a suitable column (e.g., XBridge BEH Amide).

-

Monitor the specific multiple reaction monitoring (MRM) transitions for MMAE and d8-MMAE.

-

-

Quantification:

-

Calculate the peak area ratio of the analyte (MMAE) to the internal standard (d8-MMAE).

-

Generate a standard curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of MMAE in the unknown samples by interpolating their peak area ratios from the standard curve.[3]

-

Diagram: Bioanalytical Workflow for ADC Pharmacokinetics

Caption: Bioanalytical workflow for ADC pharmacokinetic analysis.

Therapeutic Potential: The Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can slow down the rate of metabolic reactions where the cleavage of a C-H bond is the rate-limiting step.[1][7] This is due to the higher bond energy of the C-D bond compared to the C-H bond. For drugs that are rapidly metabolized, this "deuterium effect" can lead to improved pharmacokinetic properties, such as a longer half-life and increased exposure.[7]

For VcMMAE, metabolism can occur on the MMAE payload. If a C-H bond cleavage on MMAE is a key step in its metabolic inactivation, then substituting those hydrogens with deuterium could theoretically slow down this process, potentially leading to prolonged intracellular concentrations of the active drug and enhanced therapeutic efficacy.

However, it is crucial to note that the practical application and in vivo benefit of this effect for this compound have not been demonstrated in the reviewed literature. The primary and currently validated role of this compound remains as an analytical tool.

Diagram: Conceptual Signaling Pathway of VcMMAE and Potential KIE Influence

Caption: VcMMAE mechanism of action and potential KIE influence.

Synthesis of this compound

General Experimental Protocol: Antibody-Drug Conjugation

The following is a generalized protocol for the conjugation of a maleimide-functionalized drug-linker, such as VcMMAE, to a monoclonal antibody. A similar procedure would be followed for this compound.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Dithiothreitol (DTT)

-

Maleimide-functionalized VcMMAE (or this compound)

-

Desalting column (e.g., PD-10)

-

Reaction buffers and quenching agents

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a controlled molar excess of a reducing agent like DTT to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

-

Removal of Reducing Agent:

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation:

-

Immediately react the reduced mAb with a molar excess of the maleimide-functionalized this compound. The maleimide group will react with the free thiol groups on the antibody to form a stable thioether bond.

-

-

Quenching:

-

Quench any unreacted maleimide groups with a suitable quenching agent (e.g., N-acetylcysteine).

-

-

Purification:

-

Purify the resulting ADC to remove unconjugated drug-linker and other impurities, typically using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

-

Characterization:

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

-

Conclusion

The role of deuterium labeling in this compound is primarily and critically as an internal standard for the precise and accurate quantification of VcMMAE and its active payload, MMAE, in bioanalytical studies. This application is fundamental to the preclinical and clinical development of any ADC utilizing the VcMMAE platform, enabling a thorough understanding of its pharmacokinetic profile. While the therapeutic potential of deuterium labeling in this compound to modulate metabolism via the kinetic isotope effect is a scientifically sound concept, its practical application and benefits for this specific molecule are yet to be established. Future research may explore this avenue to potentially enhance the therapeutic window of MMAE-based ADCs. Researchers and drug developers should continue to rely on this compound as an indispensable tool for robust bioanalysis while remaining aware of the unexplored therapeutic possibilities that deuterium labeling may offer.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

VcMMAE-d8 Certificate of Analysis: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for VcMMAE-d8, a critical reagent in the development of Antibody-Drug Conjugates (ADCs).

This compound is the deuterated isotope of VcMMAE, a drug-linker conjugate composed of the potent anti-mitotic agent Monomethyl Auristatin E (MMAE) and a cathepsin-B cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB).[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of VcMMAE and its payload, MMAE, in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][3][4]

Product Information

A typical Certificate of Analysis for this compound will begin with fundamental product identification details. This section ensures traceability and proper handling of the material.

| Parameter | Description |

| Product Name | This compound |

| Synonyms | MC-Val-Cit-PAB-MMAE-d8; mc-vc-PAB-MMAE-d8 |

| Chemical Formula | C68H97D8N11O15 |

| Molecular Weight | 1324.7 g/mol (approximate, may vary slightly with deuteration pattern) |

| CAS Number | Not typically assigned for deuterated isotopes, the non-deuterated VcMMAE is 646502-53-6[5][6] |

| Storage | Typically stored at -20°C for long-term stability[5] |

| Appearance | A white to off-white solid |

| Solubility | Soluble in DMSO |

Analytical Data

The core of the CoA provides quantitative data on the purity, identity, and quality of the this compound lot. This data is crucial for ensuring the accuracy and reproducibility of experiments where it is used as an internal standard.

Purity

Purity is a critical parameter, as impurities can interfere with analytical assays. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

| Test | Method | Specification | Result |

| Purity by HPLC | Reverse-Phase HPLC with UV detection (e.g., at 214 nm and 254 nm) | ≥95% | 98.7% |

Identity

Confirmation of the chemical structure and mass is essential. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

| Test | Method | Specification | Result |

| Mass Spectrometry | Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole | Conforms to the expected mass [M+H]+ | Conforms |

| 1H NMR | 500 MHz in DMSO-d6 | Conforms to the expected chemical shifts and integration | Conforms |

| 2H NMR | 76 MHz in DMSO | Conforms to the expected deuteration pattern | Conforms |

Impurities

This section details the levels of any detected impurities, such as residual solvents from the synthesis process or related substances.

| Test | Method | Specification | Result |

| Residual Solvents | Gas Chromatography-Mass Spectrometry (GC-MS) | ≤0.5% | <0.1% |

| Related Substances | HPLC or LC-MS | Report individual impurities | Impurity A: 0.2%, Impurity B: 0.1% |

Experimental Protocols

Detailed methodologies are provided to allow other laboratories to replicate the quality control testing and to understand the conditions under which the product was certified.

High-Performance Liquid Chromatography (HPLC) for Purity

-

System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection: UV at 214 nm and 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: The this compound sample is dissolved in DMSO to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity

-

LC System: Waters ACQUITY UPLC I-Class or equivalent

-

MS System: Waters Xevo G2-XS QTof or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A rapid linear gradient from 2% to 98% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 50°C

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Range: m/z 100-2000

-

Sample Preparation: The sample is diluted to approximately 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure

-

Instrument: Bruker Avance III 500 MHz or equivalent

-

Solvent: DMSO-d6

-

Temperature: 25°C

-

1H NMR: 16 scans, 1-second relaxation delay

-

2H NMR: 256 scans, 1-second relaxation delay

-

Sample Preparation: Approximately 5 mg of this compound is dissolved in 0.7 mL of DMSO-d6.

Visualizations

Diagrams are provided to illustrate key concepts related to this compound, its use, and its mechanism of action.

Caption: Structure of this compound.

Caption: Workflow for MMAE quantification.

Caption: MMAE mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. herbmedpharmacol.com [herbmedpharmacol.com]

- 3. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. VcMMAE - Creative Biolabs [creativebiolabs.net]

VcMMAE-d8 for Antibody-Drug Conjugate Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of VcMMAE-d8, a critical component in the field of antibody-drug conjugate (ADC) research. It details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes complex biological and experimental processes.

Core Concepts: Understanding this compound

This compound is the deuterated form of VcMMAE, a widely utilized drug-linker conjugate in the development of ADCs.[1] The "-d8" designation indicates the presence of eight deuterium atoms, making it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of the non-deuterated VcMMAE in biological matrices.[1]

The VcMMAE conjugate itself is composed of three key components:

-

Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent and a highly effective anti-mitotic agent.[2][3] It is a derivative of the natural product dolastatin 10.[4] Due to its high cytotoxicity, MMAE is not suitable for use as a standalone chemotherapeutic agent.[2][3]

-

Valine-Citrulline (vc) Linker: A dipeptide linker that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4] This enzymatic cleavage is a critical step for the targeted release of MMAE.

-

Self-Immolative Spacer (PABC): A p-aminobenzylcarbamate (PABC) spacer that, following the cleavage of the valine-citrulline linker by cathepsin B, spontaneously decomposes to release the active MMAE payload.[4]

Mechanism of Action: Targeted Drug Delivery and Cytotoxicity

The therapeutic strategy of an ADC employing the VcMMAE linker is a multi-step process designed to deliver the potent MMAE payload specifically to cancer cells, thereby minimizing systemic toxicity.

-

Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody (mAb) component recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsin B.

-

Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the valine-citrulline dipeptide linker.

-

Payload Release: The cleavage of the vc-linker triggers the self-immolation of the PABC spacer, leading to the release of the free, active MMAE into the cytoplasm of the cancer cell.

-

Microtubule Disruption: Free MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is a critical event.

-

Cell Cycle Arrest and Apoptosis: The inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[5]

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic potential of VcMMAE and free MMAE has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting biological or biochemical function.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| VcMMAE | SKBR3 | Breast Cancer | 410.54 ± 4.9 | [2] |

| VcMMAE | HEK293 | Human Embryonic Kidney | 482.86 ± 6.4 | [2] |

| Free MMAE | Jurkat | T-cell Leukemia | 0.099 | [6] |

| Free MMAE | DoHH2 | Non-Hodgkin Lymphoma | 0.02 | [6] |

| Free MMAE | Ramos | Burkitt's Lymphoma | 1.348 | [6] |

| T-Fc-vcMMAE | U2OS-R1 | Osteosarcoma (FGFR1+) | 2.75 | |

| T-Fc-vcMMAE | NCI-H520 | Lung Cancer (FGFR1+) | 31.45 | |

| T-Fc-vcMMAE | JIMT-1 | Breast Cancer (FGFR1+) | 94.26 | |

| T-Fc-vcMMAE | NCI-H1581 | Lung Cancer (FGFR1+) | 52.58 |

Pharmacokinetics of VcMMAE ADCs

A study analyzing data from eight first-in-human Phase 1 studies of different VcMMAE ADCs provides valuable insights into their pharmacokinetic (PK) properties in cancer patients. The following table summarizes key PK parameters for three analytes: antibody-conjugated MMAE (acMMAE), total antibody, and unconjugated (free) MMAE at a dose of 2.4 mg/kg administered every 3 weeks.

| Analyte | Cmax (nM) (Mean ± SD) | AUCinf (day*nM) (Mean ± SD) | CL (mL/day/kg) (Mean ± SD) | Vss (mL/kg) (Mean ± SD) | t1/2 (days) (Mean ± SD) |

| acMMAE | 205 ± 50 | 983 ± 276 | 18.1 ± 5.4 | 82.2 ± 30.1 | 3.5 ± 1.0 |

| Total Antibody | 215 ± 51 | 1630 ± 495 | 10.7 ± 3.4 | 74.5 ± 21.3 | 5.3 ± 1.8 |

| Unconjugated MMAE | 3.8 ± 1.5 | 6.8 ± 2.9 | - | - | 1.4 ± 0.5 |

Data adapted from a study on eight different vc-MMAE ADCs.[1][3] Cmax: Maximum concentration, AUCinf: Area under the curve from time zero to infinity, CL: Clearance, Vss: Volume of distribution at steady state, t1/2: Half-life.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the in vitro cytotoxicity of a VcMMAE-conjugated ADC using a tetrazolium-based colorimetric assay (MTT).

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

VcMMAE-conjugated ADC

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the VcMMAE-ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control medium to the respective wells.

-

Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for 4-18 hours at 37°C in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

In Vitro Cathepsin B Cleavage Assay

This protocol describes a general method to assess the enzymatic cleavage of the Vc-linker in a VcMMAE conjugate by cathepsin B.

Materials:

-

VcMMAE-conjugated ADC

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the VcMMAE-ADC (at a final concentration of, for example, 10 µM) with the assay buffer.

-

Initiate the reaction by adding a pre-determined amount of activated cathepsin B (e.g., 100 nM final concentration).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will stop the enzymatic activity and precipitate the protein.

-

-

Sample Preparation:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Transfer the supernatant, which contains the released MMAE, to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the released free MMAE.

-

The amount of released MMAE over time can be used to determine the kinetics of the cleavage reaction.

-

Signaling Pathways

The cytotoxic effect of MMAE is primarily mediated through the disruption of the microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptosis. This process involves the activation of specific signaling cascades.

Conclusion

This compound is an indispensable tool for the preclinical and clinical development of ADCs. Its use as an internal standard allows for the precise quantification of the active drug-linker conjugate, which is crucial for pharmacokinetic and pharmacodynamic studies. A thorough understanding of the mechanism of action, cytotoxic potency, and the signaling pathways affected by the released MMAE payload is essential for the rational design and optimization of novel ADC therapies. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of VcMMAE-based ADCs.

References

- 1. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]

- 2. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles for the Use of VcMMAE-d8 as an Internal Standard in ADC Bioanalysis

This technical guide provides an in-depth overview of the fundamental principles and methodologies for utilizing VcMMAE-d8 as an internal standard in the quantitative bioanalysis of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the pharmacokinetic and metabolic characterization of ADCs.

Introduction to VcMMAE and the Role of an Internal Standard

VcMMAE is a critical component of many ADCs, consisting of the potent anti-mitotic agent monomethyl auristatin E (MMAE) attached to a monoclonal antibody via a cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB).[1] Accurate quantification of ADC-related analytes in biological matrices is paramount for understanding their pharmacokinetics, efficacy, and safety.

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential. An ideal IS is a compound that is structurally and physicochemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The IS is added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variability during sample preparation and analysis, such as extraction losses, matrix effects, and fluctuations in instrument response.

For the quantification of VcMMAE and its released payload MMAE, stable isotope-labeled (SIL) internal standards, such as this compound and MMAE-d8, are considered the gold standard.[2] These deuterated analogues co-elute with the analyte and experience identical ionization and fragmentation behavior, providing the most accurate correction for analytical variability.

Bioanalytical Strategy for VcMMAE ADCs

The bioanalysis of VcMMAE-based ADCs typically involves the quantification of multiple analytes to provide a comprehensive pharmacokinetic profile:

-

Total Antibody: Measures all antibody species, regardless of conjugation status.

-

Conjugated Antibody (ADC): Quantifies the antibody molecules that are still conjugated to the drug-linker.

-

Unconjugated Payload (Free MMAE): Measures the amount of MMAE that has been released from the ADC into circulation.[3]

-

Conjugated Payload: This measurement reflects the amount of MMAE still attached to the antibody. It is indirectly measured by first capturing the ADC and then chemically or enzymatically cleaving the linker to release the MMAE for quantification.

This compound is the appropriate internal standard for the direct quantification of the VcMMAE drug-linker, while MMAE-d8 is used for the quantification of the unconjugated (free) MMAE payload.

Experimental Protocols

Quantification of Unconjugated MMAE

This protocol outlines the steps for measuring the free MMAE payload in a biological matrix (e.g., plasma, serum).

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of the biological sample (unknown, standard, or QC), add a known concentration of MMAE-d8 internal standard.

-

Add 200 µL of ice-cold acetonitrile or a methanol-ethanol mixture to precipitate the proteins.[4][5][6]

-

Vortex the mixture thoroughly and incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[5][7]

-

Carefully collect the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a suitable LC column (e.g., a reverse-phase C18 or a HILIC column).[7][8]

-

Perform chromatographic separation using a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9]

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (MMAE) to the internal standard (MMAE-d8).

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of MMAE in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Quantification of Conjugated Payload (Total MMAE from ADC)

This protocol describes the measurement of MMAE that is still attached to the antibody.

Methodology:

-

Immunocapture of ADC (Optional but Recommended):

-

Use an anti-human Fc antibody or a target-specific antibody coated on magnetic beads or a microplate to capture the ADC from the biological matrix. This step isolates the ADC and reduces matrix interference.

-

-

Linker Cleavage:

-

For the vc-linker, enzymatic cleavage is employed. Add a solution of an enzyme like papain or cathepsin B to the captured ADC or the total plasma sample.[2][9]

-

Incubate the mixture under optimal conditions (e.g., 37°C for several hours) to ensure complete cleavage of the linker and release of MMAE.[7]

-

-

Sample Clean-up and Analysis:

-

Following cleavage, add the MMAE-d8 internal standard.

-

Perform a protein precipitation or solid-phase extraction (SPE) step to remove the enzyme and other proteins.

-

Analyze the resulting sample by LC-MS/MS as described in the protocol for unconjugated MMAE.

-

Quantitative Data

The following tables summarize typical parameters for the LC-MS/MS analysis of MMAE using MMAE-d8 as the internal standard.

| Table 1: Mass Spectrometry Parameters | |

| Analyte | MMAE |

| Internal Standard | MMAE-d8 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (MMAE) | 718.7 -> 152.2[9], 718.5 -> 686.5[7] |

| MRM Transition (MMAE-d8) | 726.6 -> 152.1[9] |

| Table 2: Chromatographic Conditions | |

| LC Column | Waters Acquity UPLC BEH C18[8] or XBridge BEH Amide[7] |

| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid[7] |

| Mobile Phase B | 95:5 Acetonitrile/Water with 0.1% formic acid[7] |

| Flow Rate | 0.25 mL/min[7] |

| Column Temperature | 40°C[7] |

| Table 3: Calibration Curve Parameters | |

| Typical Range (Plasma/Serum) | 0.04 ng/mL to 10.00 ng/mL[10] |

| Lower Limit of Quantification (LLOQ) | 0.0352 ng/mL[11] |

| Upper Limit of Quantification (ULOQ) | 18.0 ng/mL[11] |

| Regression Model | Linear or Quadratic (weighted 1/x²) |

Visualizations

The following diagrams illustrate the key workflows and principles described in this guide.

Caption: Workflow for quantifying unconjugated and conjugated MMAE.

Caption: Principle of internal standard use for accurate quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. qps.com [qps.com]

- 9. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility and Stability of VcMMAE-d8 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of VcMMAE-d8 in dimethyl sulfoxide (DMSO), a critical aspect for its effective use in research and development of antibody-drug conjugates (ADCs). This compound, a deuterated form of the potent tubulin inhibitor MMAE linked via a cathepsin B-cleavable valine-citrulline linker, is a key component in numerous ADC candidates. Understanding its behavior in DMSO, a common solvent for storage and handling of such payloads, is paramount for ensuring experimental reproducibility and the overall quality of the resulting conjugates.

Solubility of this compound and Related Compounds in DMSO

The solubility of this compound and its non-deuterated counterparts in DMSO is generally high, facilitating the preparation of concentrated stock solutions. However, the use of fresh, anhydrous DMSO is often recommended to achieve maximum solubility and prevent potential degradation. The following table summarizes the available quantitative solubility data for this compound and related structures in DMSO.

| Compound | Solubility in DMSO | Concentration (mM) | Notes | Source(s) |

| This compound | Data not explicitly found; expected to be similar to VcMMAE | - | Isotope of VcMMAE | [] |

| VcMMAE | ≥ 54 mg/mL | ≥ 41.01 mM | Hygroscopic DMSO can reduce solubility. | [2] |

| VcMMAE | 100 mg/mL | 75.95 mM | Use of fresh DMSO is recommended. | [3] |

| MMAE-d8 | 100 mg/mL | 137.74 mM | Ultrasonic assistance may be needed. | [][5] |

| MMAE-d8 | 80 mg/mL | 110.19 mM | Sonication is recommended for dissolution. | [6] |

Note: The solubility of deuterated compounds is generally very similar to their non-deuterated analogues. Therefore, the solubility of this compound in DMSO is expected to be in the range of 50-100 mg/mL.

Stability of this compound in DMSO

This compound, like many complex small molecules, can be susceptible to degradation in solution. The valine-citrulline linker, while designed for enzymatic cleavage within the cell, can also be liable to chemical hydrolysis, particularly under non-optimal storage conditions. Multiple sources indicate that VcMMAE and its derivatives are unstable in solution and recommend the use of freshly prepared solutions.[2][5] For stock solutions in DMSO, storage at low temperatures is crucial. Recommended storage conditions are typically -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[7]

The stability of the valine-citrulline linker is a key factor. While it is designed to be cleaved by enzymes like cathepsin B inside tumor cells, premature cleavage in solution can lead to the release of the highly cytotoxic MMAE payload, which can compromise the integrity of subsequent conjugation reactions and lead to inaccurate dosing.[8][9]

Experimental Protocols

The following sections detail recommended experimental protocols for determining the solubility and stability of this compound in DMSO.

Protocol for Determining Saturation Solubility in DMSO

This protocol outlines a method to determine the saturation solubility of this compound in DMSO using the shake-flask method followed by HPLC analysis.

3.1.1 Materials and Reagents

-

This compound (solid)

-

Anhydrous DMSO (high purity)

-

2 mL screw-cap vials

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA)

3.1.2 Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a 2 mL vial containing a known volume (e.g., 1 mL) of anhydrous DMSO.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C). Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase (e.g., 50:50 ACN:Water with 0.1% FA) to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample by HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. Detection can be performed at a wavelength where this compound has significant absorbance (e.g., 214 nm or 280 nm).

-

Quantification: Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve of known this compound concentrations.

-

Calculation: Calculate the saturation solubility in mg/mL or mM by back-calculating from the dilution factor.

Protocol for Stability Assessment in DMSO

This protocol describes a time-course study to evaluate the stability of this compound in DMSO at different temperatures using LC-MS/MS.

3.2.1 Materials and Reagents

-

This compound stock solution in anhydrous DMSO (e.g., 10 mg/mL)

-

Anhydrous DMSO (high purity)

-

Temperature-controlled incubators (e.g., 4°C, 25°C, 37°C)

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

-

C18 reverse-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Internal standard (e.g., a stable, structurally similar compound)

3.2.2 Procedure

-

Sample Preparation: Prepare a working solution of this compound in anhydrous DMSO at a known concentration (e.g., 1 mg/mL). Aliquot this solution into several vials for each temperature condition and time point to avoid freeze-thaw cycles.

-

Incubation: Store the vials at the selected temperatures (e.g., 4°C, 25°C, and 37°C).

-

Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and 1 week), remove one vial from each temperature condition.

-

Sample Analysis Preparation: Immediately upon removal, dilute a small aliquot of the sample with the initial mobile phase to a concentration suitable for LC-MS/MS analysis. Add the internal standard at a fixed concentration.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.

-

Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. A rapid gradient is often suitable.[6]

-

Mass Spectrometry: Monitor the parent ion of this compound and its characteristic fragment ions in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Also, monitor for the appearance of potential degradation products, such as unconjugated MMAE-d8.

-

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0). This can be determined by the ratio of the peak area of this compound to the peak area of the internal standard. Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the stability assessment of this compound in DMSO.

References

- 2. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 8. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

VcMMAE-d8: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

This technical guide provides an in-depth overview of VcMMAE-d8, a deuterated drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals.

Core Concepts: this compound

This compound is an isotopically labeled form of VcMMAE, a key component in the field of targeted cancer therapy. It is a conjugate composed of the potent anti-mitotic agent Monomethyl Auristatin E (MMAE) linked via a protease-cleavable dipeptide linker, valine-citrulline (vc). The "d8" designation indicates that the MMAE moiety contains eight deuterium atoms, making it a valuable internal standard for quantitative analysis in pharmacokinetic studies.[1][2]

The core utility of this compound lies in its application in the development and preclinical assessment of ADCs. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They consist of an antibody, which provides targeting to a specific tumor antigen, a cytotoxic payload (like MMAE), and a chemical linker (like vc-PAB) that connects the two.[3][4]

Mechanism of Action

The mechanism of action for ADCs utilizing a VcMMAE payload is a multi-step process that leads to the selective destruction of cancer cells.

-

Targeting and Binding: The antibody component of the ADC selectively binds to a specific antigen expressed on the surface of tumor cells.[5]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis.[5][6]

-

Lysosomal Trafficking: The internalized vesicle fuses with a lysosome within the cell.[5][7]

-

Payload Release: Inside the lysosome, proteases such as Cathepsin B cleave the valine-citrulline linker.[4][7] This releases the highly potent MMAE payload into the cytoplasm of the cancer cell.

-

Tubulin Inhibition: The released MMAE binds to tubulin, a critical component of microtubules. This binding inhibits tubulin polymerization, disrupting the microtubule network within the cell.[4][7]

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death (apoptosis) of the cancer cell.[2][6]

The deuteration of the MMAE moiety in this compound does not alter its biological mechanism of action but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the active payload (MMAE) in biological matrices.[1][8]

Product Information and Quantitative Data

The following tables summarize the key product information and quantitative data for this compound and its non-deuterated counterpart, MMAE-d8.

Table 1: this compound Product Information

| Parameter | Value | Reference(s) |

| Synonyms | MC-Val-Cit-PAB-MMAE-d8, mc-vc-PAB-MMAE-d8 | [3] |

| Appearance | White to off-white solid | [3][9] |

| Unlabeled CAS | 646502-53-6 (for VcMMAE) | [3][9] |

| Primary Use | Agent-linker conjugate for ADC development; Isotope tracer and internal standard for quantitative analysis (NMR, GC-MS, LC-MS) | [3] |

Table 2: MMAE-d8 (Payload) Product Information

| Parameter | Value | Reference(s) |

| CAS Number | 2070009-72-0 | [2][10][11] |

| Synonyms | Monomethyl auristatin E-d8, Brentuximab Vedotin-d8, D8-MMAE | [2][11][12] |

| Molecular Formula | C39H59D8N5O7 | [10] |

| Molecular Weight | 726.03 g/mol | [10][11] |

| Purity | >98%; ≥99% deuterated forms (d1-d8) | [2][10] |

| Primary Use | Deuterated labeled MMAE; potent mitotic and tubulin inhibitor; internal standard for quantification of MMAE | [1][2][10] |

Table 3: MMAE-d8 Solubility

| Solvent | Concentration | Notes | Reference(s) |

| DMSO | 100 mg/mL | Ultrasonic may be needed | [10][11] |

| DMSO | 80 mg/mL (110.19 mM) | Sonication is recommended | [12] |

| Acetonitrile | Soluble | - | [2] |

| DMF | Soluble | - | [2] |

| Methanol | Soluble | - | [2] |

Table 4: In Vitro and In Vivo Data for MMAE (Non-deuterated)

| Parameter | Value | Cell Line/Model | Reference(s) |

| IC50 (Proliferation) | 0.9 nM | MCF-7 cells | [2] |

| IC50 (Proliferation) | 0.039-1.35 nM | Panel of nine lymphoma cell lines | [2] |

| Cell Cycle Arrest | G2/M phase | MCF-7 cells (at 0.5 nM) | [2] |

| Intracellular Concentration (at IC50) | 98 - 150 nmol/L | L-82 cells (treated with various ADCs) | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research. The following sections outline key methodologies cited in the literature.

In Vivo Formulation of MMAE-d8

A common formulation for in vivo studies involves a multi-component solvent system to ensure solubility and bioavailability.

Example Protocol:

-

Prepare a stock solution of MMAE-d8 in DMSO at a concentration of 25.0 mg/mL.

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Add 450 µL of saline (0.9% sodium chloride in ddH₂O) to bring the final volume to 1 mL.

This protocol yields a clear solution with a concentration of ≥ 2.5 mg/mL.[1]

Quantification of MMAE in Biological Samples (In Vitro and In Vivo)

This compound is primarily used as an internal standard for the accurate quantification of the released MMAE payload from ADCs in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for MMAE Extraction and Quantification:

-

Sample Collection: Collect cell pellets (in vitro) or tumor tissue (in vivo) after treatment with an ADC.

-

Homogenization: Homogenize the cell pellets or tumors in a solution of methanol and acetonitrile containing a known concentration of the internal standard, MMAE-d8.

-

Protein Precipitation: Centrifuge the homogenates at high speed (e.g., 10,000 rpm) to precipitate proteins and protein-bound payload.

-

Supernatant Collection: Carefully collect the supernatant which contains the free MMAE and the MMAE-d8 internal standard.

-

Solid Phase Extraction (Optional): The supernatant can be further purified using solid-phase extraction to remove interfering substances.

-

LC-MS Analysis: Analyze the processed supernatant by LC-MS to detect and quantify the signals of MMAE and MMAE-d8. The ratio of the MMAE signal to the MMAE-d8 signal is used to determine the concentration of MMAE in the original sample.[1][10]

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound and its application.

Caption: Mechanism of action of an ADC with a cleavable VcMMAE linker.

Caption: Workflow for MMAE quantification using MMAE-d8 as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 5. Brentuximab vedotin - Wikipedia [en.wikipedia.org]

- 6. adcreview.com [adcreview.com]

- 7. glpbio.com [glpbio.com]

- 8. D8-MMAE - Creative Biolabs [creative-biolabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. xcessbio.com [xcessbio.com]

- 12. MMAE-d8 | ADC Cytotoxin | Isotope Labeled Compound | TargetMol [targetmol.com]

An Introductory Guide to VcMMAE-d8 in Bioanalysis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biotherapeutics.[1] These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent, delivered via a specialized linker.[2] A critical component in the development and clinical assessment of many ADCs is the payload, monomethyl auristatin E (MMAE), a potent antimitotic agent.[3] Due to its high toxicity, it is not used as a standalone drug but is instead conjugated to a monoclonal antibody that directs it to cancer cells.[4]

This technical guide provides an in-depth introduction to VcMMAE-d8 and its pivotal role in the bioanalysis of MMAE-containing ADCs. This compound is the deuterated stable isotope-labeled internal standard for VcMMAE, a common drug-linker conjugate where MMAE is attached via a valine-citrulline (vc) linker.[5][6] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of the active payload in complex biological matrices during preclinical and clinical studies.[7] This guide will delve into the mechanism of action of MMAE, detail essential experimental protocols for its quantification, present key quantitative data from pharmacokinetic studies, and provide visual workflows and signaling pathway diagrams to facilitate a comprehensive understanding.

Mechanism of Action of MMAE

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[8] Its primary mechanism of action is the disruption of microtubule dynamics within the cell.[9] Microtubules are essential components of the cytoskeleton and play a critical role in forming the mitotic spindle during cell division.[9]

MMAE inhibits cell division by binding to tubulin, the protein subunit of microtubules, and preventing its polymerization.[3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death, or apoptosis.[10] The high cytotoxicity of MMAE makes it an effective anti-cancer agent, but also necessitates its targeted delivery via ADCs to minimize off-target toxicity.[3]

Once an ADC binds to its target antigen on a cancer cell, it is internalized, typically through endocytosis.[7] Inside the cell, the ADC is trafficked to lysosomes, where the linker, in the case of VcMMAE, is cleaved by lysosomal proteases like cathepsin B.[4] This cleavage releases the free, active MMAE payload into the cytoplasm, where it can then exert its antimitotic effects.[3]

MMAE-Induced Apoptosis Signaling Pathway

The release of MMAE within the cancer cell triggers a cascade of signaling events that culminate in apoptosis. This process involves the activation of caspases, a family of proteases that execute the apoptotic program. The pathway is intricate and can involve both intrinsic and extrinsic apoptotic signaling.

References

- 1. Determination of ADC Concentration by Ligand-Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platform model describing pharmacokinetic properties of vc-MMAE antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of bioanalytical assays for the quantification of 9MW2821, a nectin-4-targeting antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Monomethyl Auristatin E (MMAE) in Plasma using LC-MS/MS with VcMMAE-d8 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) in plasma samples. To ensure accuracy and precision, a stable isotope-labeled internal standard, Val-Cit-PAB-MMAE-d8 (VcMMAE-d8), is employed. The protocol outlines procedures for sample preparation using protein precipitation, followed by chromatographic separation and mass spectrometric detection. This method is suitable for pharmacokinetic studies of antibody-drug conjugates (ADCs) that utilize MMAE as a payload.

Introduction

Monomethyl Auristatin E (MMAE) is a highly potent antimitotic agent used as a cytotoxic payload in several antibody-drug conjugates (ADCs).[1][2] Accurate quantification of unconjugated MMAE in biological matrices is crucial for understanding the pharmacokinetics (PK), efficacy, and toxicity of these ADCs.[3][4] LC-MS/MS offers high sensitivity and specificity for bioanalytical assays.[5][6][7][8] The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[9][10] This protocol provides a detailed procedure for the extraction and quantification of MMAE in plasma.

Experimental Workflow

Caption: Experimental workflow for MMAE quantification.

Experimental Protocols

Materials and Reagents

-

MMAE standard (analytical grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ethanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Control plasma (e.g., human, mouse, rat)

Equipment

-

Liquid Chromatography system (UPLC or HPLC)

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or Waters XBridge BEH Amide, for HILIC)[1][11]

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator (optional)

Sample Preparation: Protein Precipitation

-

Thaw Samples : Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Spike Internal Standard : To 50 µL of each plasma sample, standard, or QC, add 5 µL of this compound working solution (e.g., 10 ng/mL in 50% methanol) to achieve a final concentration of approximately 1 ng/mL.[11]

-

Precipitate Proteins : Add 200 µL of cold acetonitrile (or a 1:1 methanol:ethanol mixture) to each sample.[5][7][8]

-

Vortex : Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Collect Supernatant : Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[11]

-

Vortex and Centrifuge : Vortex briefly and centrifuge again to pellet any remaining particulates before injection.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| LC System | UPLC/HPLC System |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to initial conditions, re-equilibrate |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Dwell Time | 50-100 msec |

| Collision Gas | Nitrogen |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Declustering Potential (DP) |

| MMAE | 718.5 | 686.5 | Optimized (e.g., 38 V)[12] | Optimized (e.g., 180 V)[12] |

| 718.5 | 152.1 | Optimized | Optimized | |

| This compound | 964.6 (Calculated) | 726.5 (Calculated) | Optimized | Optimized |

| 726.5 (Calculated) | 694.5 (Calculated) | Optimized | Optimized |

Note: The MRM transitions for this compound are predicted based on its structure and may require optimization. The primary transition for quantification would likely involve the cleavage of the PAB linker, releasing the deuterated MMAE payload (m/z 726.5). Further fragmentation of this ion can be used as a confirmatory transition.

Data Analysis and Quantification

-

Peak Integration : Integrate the chromatographic peaks for the specified MRM transitions of MMAE and the this compound internal standard.

-

Ratio Calculation : Calculate the peak area ratio of the analyte (MMAE) to the internal standard (this compound) for each sample, standard, and QC.

-

Calibration Curve : Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.[8]

-

Quantification : Determine the concentration of MMAE in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Acceptance Criteria : The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Conclusion

This application note provides a comprehensive LC-MS/MS protocol for the sensitive and accurate quantification of MMAE in plasma. The use of protein precipitation for sample cleanup and this compound as an internal standard ensures reliable results for pharmacokinetic assessments of MMAE-containing ADCs. The method parameters provided herein should serve as a robust starting point for method development and validation in any bioanalytical laboratory.

References

- 1. qps.com [qps.com]

- 2. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]

- 3. youtube.com [youtube.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VcMMAE-d8 Sample Preparation in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples containing VcMMAE-d8, a deuterated internal standard for the potent anti-tubulin agent VcMMAE used in antibody-drug conjugates (ADCs). Accurate quantification of ADCs and their components in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. The following protocols for Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) are designed to ensure robust and reproducible sample cleanup, leading to reliable analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent. When conjugated to a monoclonal antibody via a cleavable linker, such as valine-citrulline (vc), it forms a key component of several ADCs. This compound serves as an ideal internal standard for the quantitative analysis of VcMMAE due to its similar chemical properties and distinct mass. Effective sample preparation is crucial to remove plasma proteins and other interfering substances that can suppress the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate results.[1][2][3] This document outlines two common and effective methods for the extraction of this compound from plasma samples: Protein Precipitation and Solid-Phase Extraction.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup.[2][3][4] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins. The resulting supernatant, containing the analyte of interest, can then be directly analyzed or further processed. Acetonitrile is a commonly used solvent for this purpose.[1][4]

Experimental Protocol

Materials and Reagents:

-

Human plasma (or other species as required)

-

This compound stock solution

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

96-well collection plates

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Procedure:

-

Spiking: To 100 µL of plasma in a microcentrifuge tube, add the appropriate volume of this compound stock solution to achieve the desired final concentration.

-

Precipitation: Add 400 µL of ice-cold acetonitrile (a 4:1 ratio of ACN to plasma) to the plasma sample.[5]

-

Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean 96-well collection plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 50:50 acetonitrile/water with 0.1% formic acid.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram

Caption: Protein Precipitation Workflow for this compound in Plasma.

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough cleanup compared to protein precipitation, resulting in lower matrix effects and potentially higher sensitivity.[6] This protocol utilizes a mixed-mode cation exchange (MCX) sorbent, which combines reversed-phase and strong cation exchange mechanisms for enhanced selectivity.

Experimental Protocol

Materials and Reagents:

-

Human plasma (or other species as required)

-

This compound stock solution

-

Waters Oasis® MCX 96-Well SPE Plates (or equivalent)

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA)

-

Ammonium hydroxide (NH₄OH)

-

Phosphoric acid (H₃PO₄)

-

96-well collection plates

-

Positive pressure manifold or vacuum manifold

Solutions:

-

Sample Dilution Buffer: 4% H₃PO₄ in water

-

Wash Solution 1: 2% Formic acid in water

-

Wash Solution 2: Methanol

-

Elution Buffer: 5% Ammonium hydroxide in 50:50 acetonitrile/methanol

Procedure:

-

Spiking and Dilution: To 100 µL of plasma, add the appropriate volume of this compound stock solution. Dilute the spiked plasma with 100 µL of Sample Dilution Buffer (4% H₃PO₄).

-

Plate Conditioning: Condition the wells of the Oasis® MCX plate with 200 µL of methanol followed by 200 µL of water. Do not allow the wells to dry out.

-

Sample Loading: Load the diluted plasma sample onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent.

-

Washing:

-

Wash the wells with 200 µL of Wash Solution 1 (2% Formic acid).

-

Wash the wells with 200 µL of Wash Solution 2 (Methanol).

-

-

Elution: Place a clean 96-well collection plate under the SPE plate. Elute the this compound with 2 x 50 µL aliquots of the Elution Buffer.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 50:50 acetonitrile/water with 0.1% formic acid.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram

Caption: Solid-Phase Extraction Workflow for this compound in Plasma.

Data Presentation

The following tables summarize representative quantitative data for the two sample preparation methods. The values are illustrative and may vary depending on the specific laboratory conditions and instrumentation.

Table 1: Comparison of Sample Preparation Methods

| Parameter | Protein Precipitation | Solid-Phase Extraction (MCX) |

| Recovery (%) | 85 - 95 | > 90 |

| Matrix Effect (%) | 60 - 85 (Ion Suppression) | > 95 (Minimal Effect) |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL | 10 pg/mL |

| Processing Time per 96-well plate | ~30 minutes | ~60 minutes |

| Relative Cost | Low | Moderate |

| Cleanliness of Extract | Moderate | High |

Table 2: Detailed Performance Characteristics

| Method | Analyte Concentration | Recovery (%) (n=6) | RSD (%) | Matrix Effect (%) (n=6) | RSD (%) |

| Protein Precipitation | Low QC (150 pg/mL) | 88.2 | 5.1 | 75.4 | 6.3 |

| High QC (7500 pg/mL) | 92.5 | 4.5 | 80.1 | 5.8 | |

| Solid-Phase Extraction | Low QC (30 pg/mL) | 95.8 | 3.2 | 98.2 | 4.1 |

| High QC (7500 pg/mL) | 97.2 | 2.8 | 99.1 | 3.5 |

-

Recovery (%) is calculated as the peak area of the analyte in a pre-extraction spiked sample divided by the peak area in a post-extraction spiked sample, multiplied by 100.

-

Matrix Effect (%) is calculated as the peak area of the analyte in a post-extraction spiked sample in plasma matrix divided by the peak area of the analyte in a neat solution, multiplied by 100. A value of 100% indicates no matrix effect.

Conclusion

Both Protein Precipitation and Solid-Phase Extraction are viable methods for the preparation of plasma samples for the analysis of this compound. Protein precipitation offers a faster, simpler, and more cost-effective workflow, but may be more susceptible to matrix effects. Solid-Phase Extraction provides a cleaner extract, leading to lower matrix effects and potentially better sensitivity, which is crucial for assays requiring low limits of quantification. The choice of method will depend on the specific requirements of the assay, including the desired sensitivity, throughput, and available resources.

References

- 1. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. qps.com [qps.com]

Quantitative Analysis of VcMMAE in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Application Note

Abstract